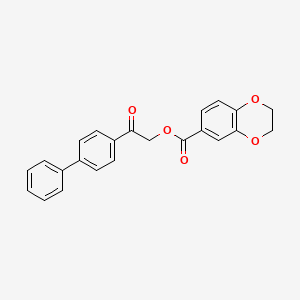![molecular formula C24H31N3O2 B4739509 2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4739509.png)
2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol, also known as EBIO, is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and physiology.
Mécanisme D'action
The mechanism of action of 2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol involves its interaction with specific ion channels and enzymes. It has been shown to activate the KCNQ and BK channels by increasing their open probability, leading to hyperpolarization of the cell membrane and inhibition of neuronal firing. 2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol also activates the sGC pathway by binding to the heme group of sGC, leading to the production of cGMP and activation of downstream signaling pathways.
Biochemical and Physiological Effects
2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects on different tissues and organs. In the cardiovascular system, 2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol has been found to induce vasodilation, reduce blood pressure, and protect against ischemia-reperfusion injury. In the respiratory system, 2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol has been shown to inhibit airway smooth muscle contraction and reduce airway hyperresponsiveness. In the nervous system, 2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol has been found to enhance synaptic transmission, modulate neuronal excitability, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. It can be easily administered to cells or tissues through bath application or microinjection. However, 2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol also has some limitations, such as its potential toxicity at high concentrations, its short half-life in vivo, and its limited bioavailability in certain tissues.
Orientations Futures
There are several future directions for the research on 2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol. One potential direction is to investigate its therapeutic potential in various disease models, such as hypertension, asthma, and neurodegenerative disorders. Another direction is to explore its interaction with other ion channels and enzymes, as well as its potential synergistic effects with other compounds. Additionally, the development of novel 2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol derivatives with improved pharmacokinetic properties and selectivity could lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol has been widely used in scientific research to investigate its potential therapeutic effects on various physiological and pathological processes. It has been shown to modulate ion channels, such as the KCNQ and BK channels, which are involved in the regulation of cellular excitability and neurotransmitter release. 2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol has also been found to activate the soluble guanylate cyclase (sGC) pathway, leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.
Propriétés
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-(1H-indol-2-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-2-29-23-9-7-19(8-10-23)16-27-13-12-26(18-22(27)11-14-28)17-21-15-20-5-3-4-6-24(20)25-21/h3-10,15,22,25,28H,2,11-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVUSMHYYSUJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4739439.png)
![4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole](/img/structure/B4739444.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-thiophenecarboxamide](/img/structure/B4739446.png)
![N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4739454.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4739462.png)
![N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4739465.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4739467.png)
![2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4739471.png)
![ethyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4739477.png)
![methyl 1-cyclopropyl-7-(2,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4739478.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4739482.png)
![2-chloro-N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B4739529.png)
![3-(3-fluoro-4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4739539.png)